molecular formula C23H23BrN2O5 B15228015 Ethyl 3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate

Ethyl 3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate

Cat. No.: B15228015
M. Wt: 487.3 g/mol
InChI Key: FKXKFLAZGQBKLC-GZTJUZNOSA-N
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Description

Ethyl 3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate is a cyanoacrylate ester derivative characterized by a multi-substituted aromatic core. Its structure includes:

  • A 2-cyanoacrylate backbone with an ethyl ester group.
  • A 3-ethoxy-substituted phenyl ring at the β-position.
  • A 2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy side chain at the para position of the phenyl ring.

The bromine atom and methyl group enhance lipophilicity, while the ethoxy and amino-oxoethoxy groups may facilitate hydrogen bonding interactions with biological targets .

Properties

Molecular Formula

C23H23BrN2O5

Molecular Weight

487.3 g/mol

IUPAC Name

ethyl (E)-3-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C23H23BrN2O5/c1-4-29-21-12-16(11-17(13-25)23(28)30-5-2)7-9-20(21)31-14-22(27)26-19-8-6-15(3)10-18(19)24/h6-12H,4-5,14H2,1-3H3,(H,26,27)/b17-11+

InChI Key

FKXKFLAZGQBKLC-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OCC)OCC(=O)NC2=C(C=C(C=C2)C)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OCC)OCC(=O)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate typically involves multiple steps. One common approach is to start with the bromination of a methylphenyl compound, followed by amination to introduce the amino group. The next step involves the formation of an oxoethoxy group through an esterification reaction. Finally, the cyanoacrylate group is introduced through a Knoevenagel condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Ethyl3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for use in surgical adhesives and wound closure.

    Industry: Utilized in the production of high-performance adhesives and coatings.

Mechanism of Action

The mechanism of action of Ethyl3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate involves the formation of strong covalent bonds with various substrates. The cyanoacrylate group rapidly polymerizes in the presence of moisture, leading to the formation of a strong adhesive bond. This compound can interact with molecular targets such as proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent-driven differences:

Compound Name Substituents Molecular Formula Key Features Biological Activity References
Target Compound 3-ethoxy, 2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy Not explicitly provided (estimated C₂₃H₂₂BrN₂O₅) High lipophilicity, hydrogen-bonding capacity Potential EthR inhibition, antitumor activity
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxy C₁₃H₁₃NO₃ Syn-periplanar conformation across C=C bond Intermediate for bioactive propenoates
Ethyl 3-(4-bromophenyl)-2-cyanoacrylate 4-bromo C₁₂H₁₀BrNO₂ Bromine enhances electrophilicity Unspecified (structural studies)
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate 4-fluoro C₁₂H₁₀FNO₂ Fluorine improves metabolic stability Antioxidant, anti-inflammatory
2-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl (E)-3-(5-bromofuran-2-yl)acrylate (L2) Difluorobenzo-dioxolyl, bromofuryl C₁₉H₁₂BrF₂N₂O₆ Dual halogenation, furan ring EthR inhibition (anti-tubercular)
Key Observations:
  • Electronic Effects : Halogen substituents (Br, F, Cl) increase electrophilicity of the acrylate core, enhancing reactivity in nucleophilic environments (e.g., enzyme active sites). The target compound’s bromine atom likely amplifies this effect compared to fluoro or chloro analogues .
  • Biological Activity: Simpler analogues like Ethyl 2-cyano-3-(4-fluorophenyl)acrylate exhibit antioxidant and anti-inflammatory properties, while the target compound and L2 are hypothesized to inhibit EthR, a transcriptional repressor in Mycobacterium tuberculosis .

Crystallographic and Conformational Analysis

  • Syn-Periplanar Conformation: Observed in Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (C4–C8–C9–C10 torsion angle = 3.2°), this planar arrangement optimizes π-π stacking and dipole interactions. The target compound’s ethoxy and amino-oxoethoxy groups may disrupt planarity, altering crystal packing and solubility .
  • Polymorphism: Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate exhibits a monoclinic polymorph (space group P2₁/c), suggesting that substituent modifications in the target compound could lead to novel crystalline forms .

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